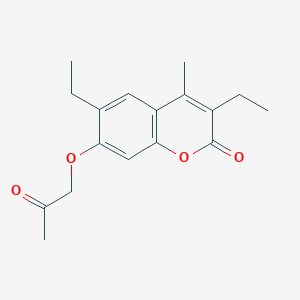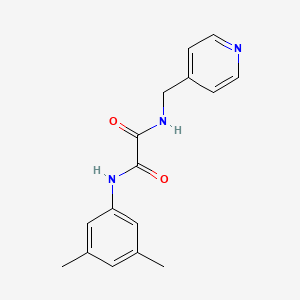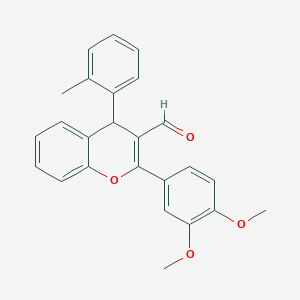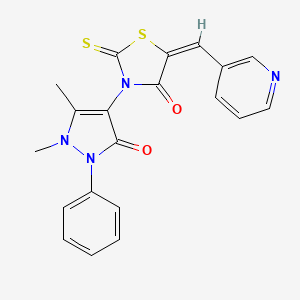![molecular formula C13H15Cl2N3O2S B5039197 N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B5039197.png)
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide is an organic compound characterized by its complex structure, which includes a dichlorobenzoyl group, a hydrazino group, and a carbonothioyl group attached to a pentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide typically involves multiple steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of 2-(2,4-dichlorobenzoyl)hydrazine: The 2,4-dichlorobenzoyl chloride is then reacted with hydrazine hydrate in an appropriate solvent such as ethanol.
Formation of the carbonothioyl intermediate: The resulting hydrazine derivative is treated with carbon disulfide and a base like potassium hydroxide to form the carbonothioyl intermediate.
Final coupling reaction: The carbonothioyl intermediate is then coupled with pentanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonothioyl group to a thiol or thioether.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or alkoxy derivatives of the original compound.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition or as a probe in biochemical assays to understand protein-ligand interactions.
作用机制
The mechanism by which N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide exerts its effects is likely related to its ability to interact with biological macromolecules. The dichlorobenzoyl group can form strong interactions with protein active sites, while the hydrazino and carbonothioyl groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}butanamide
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}hexanamide
- N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}octanamide
Uniqueness
Compared to its analogs, N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide may exhibit unique properties due to the specific length of its pentanamide chain, which can influence its solubility, reactivity, and biological activity. The presence of the dichlorobenzoyl group also imparts distinct electronic and steric characteristics that can affect its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-[[(2,4-dichlorobenzoyl)amino]carbamothioyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-2-3-4-11(19)16-13(21)18-17-12(20)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,17,20)(H2,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSCOFXJYEQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one](/img/structure/B5039146.png)
![[4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B5039148.png)
![1-[2-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B5039158.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B5039182.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)


